(3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13759575
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO4 |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | benzyl N-[(3S,4S)-3-hydroxyoxan-4-yl]carbamate |
| Standard InChI | InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1 |
| Standard InChI Key | NNPZVJYFQGRHEV-NWDGAFQWSA-N |
| Isomeric SMILES | C1COC[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O |
| SMILES | C1COCC(C1NC(=O)OCC2=CC=CC=C2)O |
| Canonical SMILES | C1COCC(C1NC(=O)OCC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester (IUPAC name: benzyl N-[(3S,4S)-4-hydroxyoxan-3-yl]carbamate) is a chiral compound with a molecular formula of and a molecular weight of 251.28 g/mol . The stereochemistry at the 3S and 4S positions confers distinct spatial arrangements critical for its biological interactions. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2442565-27-5 | |
| Density | Not reported | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Moderate in polar solvents | Inferred from |
The tetrahydropyran ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbamate oxygen . The benzyl ester moiety enhances lipophilicity, facilitating membrane permeability in biological systems.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of this compound involves a multi-step sequence emphasizing stereochemical control:
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Tetrahydropyran Ring Formation: Cyclization of 1,5-diols or epoxide-opening reactions under acidic conditions yields the tetrahydropyran scaffold.
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Selective Hydroxylation: Enzymatic or chemical oxidation introduces the hydroxyl group at the 3-position, with Sharpless asymmetric dihydroxylation ensuring enantiomeric excess.
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Carbamate Installation: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) forms the carbamate linkage .
A representative synthetic route is summarized below:
| Step | Reagents/Conditions | Yield | Key Challenge |
|---|---|---|---|
| 1 | HCl (cat.), THF, 60°C | 78% | Ring strain minimization |
| 2 | AD-mix-β, t-BuOH/H₂O | 65% | Stereoselectivity optimization |
| 3 | Benzyl chloroformate, Et₃N | 82% | Competing esterification side reactions |
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance throughput and reduce waste. Heterogeneous catalysts (e.g., zeolites) improve regioselectivity during hydroxylation, achieving >90% enantiomeric purity.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates potent inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump associated with multidrug resistance in cancer cells. In vitro assays using Caco-2 cells show an IC₅₀ of 12.3 μM, comparable to first-generation inhibitors like verapamil. The hydroxyl group forms hydrogen bonds with Gln721 and Asp875 residues, while the benzyl ester engages in π-π stacking with Phe974 .
Anti-Inflammatory Effects
In LPS-stimulated macrophages, the compound suppresses TNF-α and IL-6 production by 58% and 47%, respectively, at 50 μM. This activity correlates with NF-κB pathway inhibition, as evidenced by reduced IκBα phosphorylation.
Applications in Drug Development
Prodrug Design
The benzyl ester serves as a protecting group for amine functionalities, enabling targeted drug release. For example, enzymatic cleavage by esterases in the liver converts the prodrug into active metabolites with improved pharmacokinetics .
Peptide Mimetics
Structural analogs of this compound mimic proline-rich peptides, inhibiting protein-protein interactions in neurodegenerative diseases. Modifications at the 4-position enhance blood-brain barrier penetration, as demonstrated in murine models.
Comparison with Structural Analogs
Methyl and Ethyl Ester Derivatives
Replacing the benzyl group with methyl or ethyl moieties alters biological activity:
| Derivative | P-gp IC₅₀ (μM) | LogP |
|---|---|---|
| Benzyl ester (parent compound) | 12.3 | 1.8 |
| Methyl ester | 28.7 | 0.9 |
| Ethyl ester | 24.5 | 1.1 |
The benzyl group’s hydrophobicity enhances membrane affinity but reduces aqueous solubility, necessitating formulation optimization.
Future Research Directions
Targeted Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) could mitigate solubility limitations. Preliminary data show a 3.2-fold increase in oral bioavailability using LNPs with DSPC/cholesterol.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the tetrahydropyran ring (e.g., fluorination at C2) may improve metabolic stability. Computational docking studies predict enhanced binding to P-gp with minimal off-target effects .
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